6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a non-nucleoside small-molecule inhibitor that disrupts siderophore biosynthesis in Gram-negative bacteria. [] Siderophores are iron chelators produced by microorganisms to acquire iron, crucial for survival, especially in iron-limited environments like a mammalian host. [] This compound acts by inhibiting the adenylating enzyme BasE, a key player in the siderophore biosynthetic pathway of the opportunistic pathogen Acinetobacter baumannii. []
6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry due to its structural similarity to purine bases. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities, including potential applications as kinase inhibitors and in the treatment of various diseases.
The compound is classified as a heterocyclic aromatic compound, specifically a pyrazolo[3,4-b]pyridine derivative. Its molecular formula is , and it has a molecular weight of 330.34 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its chemical properties and biological activity .
The synthesis of 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:
The synthesis may require specific catalysts or solvents to optimize yields and selectivity, often necessitating purification steps such as recrystallization or chromatography to isolate the desired product.
Key structural data includes:
6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity can be influenced by the electronic effects of the aromatic rings and substituents, making it a versatile compound for further functionalization in synthetic chemistry .
The mechanism of action for compounds like 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves interaction with specific biological targets such as kinases. The proposed mechanism includes:
Studies have shown that modifications on the pyrazolo framework can significantly affect binding affinity and selectivity towards different kinase targets, making this compound a candidate for further drug development .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data indicates that these properties can influence its applications in biological systems and synthetic methodologies .
6-pheny-l1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several potential applications:
The pyrazolo[3,4-b]pyridine scaffold, first synthesized by Ortoleva in 1908 via iodine-catalyzed condensation of diphenylhydrazone and pyridine, represents a privileged heterobicyclic system in medicinal chemistry [4]. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented to date, featured in >5,500 scientific references (including 2,400 patents), underscoring their broad chemical and pharmacological significance [4]. This surge in interest stems from the scaffold’s versatile synthetic accessibility and exceptional capacity for diversification at five key positions (N1, C3, C4, C5, C6). By 2022, DrugBank listed 14 1H-pyrazolo[3,4-b]pyridine derivatives in active development stages: 7 experimental, 5 investigational, and 2 approved drugs, reflecting sustained translational potential [4]. Notably, the 1H-tautomer dominates drug design due to its thermodynamic stability—exceeding the 2H-tautomer by ~37 kJ/mol—enabling robust aromatic circulation across both rings critical for target binding [4]. Applications span kinase inhibition, antimicrobial agents, and plant growth regulators, as demonstrated by derivatives like N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide, which significantly enhanced winter wheat yield (8.1%) and grain quality in field trials .
The 1H-pyrazolo[3,4-b]pyridine core serves as a strategic bioisostere for purine nucleobases (adenine/guanine), mimicking their electronic topography while introducing tailored pharmacophoric features [4] [7]. Key structural parallels include:
Table 1: Structural Comparison of Purine Analogues
Feature | Adenine | 1H-Pyrazolo[3,4-b]pyridine | 6-phenyl-1-(pyridin-4-ylmethyl) Derivative |
---|---|---|---|
Core Ring System | Purine | Pyrazolopyridine | Pyrazolopyridine with C6-phenyl/N1-(pyridinylmethyl) |
H-Bond Donors/Acceptors | 3 donors, 3 acceptors | 2–3 donors, 4–5 acceptors | + Carboxylate acceptor/donor |
C6 Substituent | H (adenine) | Variable (e.g., phenyl) | Phenyl (enhanced hydrophobicity) |
N1 Functionalization | Ribose in nucleotides | Alkyl/aryl groups | Pyridin-4-ylmethyl (extended π-system) |
The C6-phenyl ring augments hydrophobic contacts within target pockets, as evidenced in kinase co-crystallization studies, while the N1-(pyridin-4-ylmethyl) group extends π-stacking capabilities beyond typical alkyl substituents [3] [4].
N1-substitution is a critical design element for optimizing target affinity and selectivity, as unsubstituted derivatives exhibit promiscuous binding across multiple kinases [4]. Analysis of >300,000 compounds reveals dominant N1 patterns: methyl (30%), other alkyls (23%), phenyl (15%), and heteroaryls (~5%) [4]. The pyridin-4-ylmethyl group in 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exemplifies a rationally engineered substituent conferring dual advantages:
Table 2: Impact of N1-Substituents on Pyrazolo[3,4-b]pyridine Bioactivity
N1 Substituent | Representative Targets | Key Effects | Commercial Availability |
---|---|---|---|
Methyl | CDK2, GSK-3β | Baseline affinity; moderate selectivity | Wide commercial access |
Phenyl | BRAF V600E, Pim-1 | Improved potency; enhanced π-stacking | e.g., sc-357939 (Santa Cruz) |
Pyridin-3-ylmethyl | FLT3, TrkA | Balanced solubility/selectivity | CAS 929974-39-0 [1] |
Pyridin-4-ylmethyl | Kinase undisclosed (probable TK) | Extended reach in hydrophobic pocket; H-bond capability | CAS unassigned; 250 mg/$197 [3] |
The pyridin-4-ylmethyl group’s linear orientation—contrasting with the angled pyridin-3-ylmethyl isomer—maximizes vectorial engagement with deep cleft residues, a strategy validated in tyrosine kinase inhibitors (TKIs) like those targeting FLT3 or TrkA [1] [4]. Commercial availability of derivatives like 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (sc-357939) facilitates rapid SAR exploration around N1-heteroarylmethyl motifs [3].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0